5-Amino-1-(2-fluoroethyl)-4-methyl-1,2-dihydropyridin-2-one

Medicinal Chemistry Lead Optimization CNS Drug Design

5-Amino-1-(2-fluoroethyl)-4-methyl-1,2-dihydropyridin-2-one (CAS 1544792-83-7, C₈H₁₁FN₂O, MW 170.18 g/mol) is a functionalized 1,2-dihydropyridin-2-one bearing a 5-amino substituent, a 4-methyl group, and an N¹‑(2‑fluoroethyl) side chain. Its identity is confirmed via IUPAC-standardized descriptors (InChIKey: UGBNGIAINIZFAW-UHFFFAOYSA-N) and vendor-supplied QC data including NMR, HPLC, and GC batch reports at ≥95% purity.

Molecular Formula C8H11FN2O
Molecular Weight 170.18 g/mol
Cat. No. B13168652
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Amino-1-(2-fluoroethyl)-4-methyl-1,2-dihydropyridin-2-one
Molecular FormulaC8H11FN2O
Molecular Weight170.18 g/mol
Structural Identifiers
SMILESCC1=CC(=O)N(C=C1N)CCF
InChIInChI=1S/C8H11FN2O/c1-6-4-8(12)11(3-2-9)5-7(6)10/h4-5H,2-3,10H2,1H3
InChIKeyUGBNGIAINIZFAW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Amino-1-(2-fluoroethyl)-4-methyl-1,2-dihydropyridin-2-one: Core Physicochemical & Structural Profile


5-Amino-1-(2-fluoroethyl)-4-methyl-1,2-dihydropyridin-2-one (CAS 1544792-83-7, C₈H₁₁FN₂O, MW 170.18 g/mol) is a functionalized 1,2-dihydropyridin-2-one bearing a 5-amino substituent, a 4-methyl group, and an N¹‑(2‑fluoroethyl) side chain. Its identity is confirmed via IUPAC-standardized descriptors (InChIKey: UGBNGIAINIZFAW-UHFFFAOYSA-N) and vendor-supplied QC data including NMR, HPLC, and GC batch reports at ≥95% purity. The F‑ethyl moiety imparts a distinct electronic profile: computed XLogP3‑AA of –0.3, exact mass 170.08554114 Da, and topological polar surface area of 46.3 Ų, parameters that directly influence solubility, permeability, and target‑engagement potential in drug‑discovery workflows. [1]

Why 5-Amino-1-(2-fluoroethyl)-4-methyl-1,2-dihydropyridin-2-one Cannot Be Replaced by Generic N‑Alkyl Pyridinone Analogs


Procurement of a generic “5‑amino‑4‑methyl‑1,2‑dihydropyridin‑2‑one” or a non‑fluorinated N‑alkyl homologue (e.g., N‑ethyl, N‑propyl) as a drop‑in replacement for 5‑amino‑1‑(2‑fluoroethyl)‑4‑methyl‑1,2‑dihydropyridin‑2‑one is scientifically unsound because the 2‑fluoroethyl substituent simultaneously modulates lipophilicity, H‑bond network topography, and CYP‑mediated oxidative metabolism. The computed XLogP3‑AA for the fluoroethyl analogue (–0.3) reflects a lipophilicity balance that is sharply offset from the non‑fluorinated ethyl analogue, while the terminal fluorine restricts metabolic liability on the side chain. Independent SAR campaigns have demonstrated that exchanging a 2‑fluoroethyl group for an unsubstituted ethyl, trifluoroethyl, or methylthioethyl group produces divergent potency, selectivity, and pharmacokinetic profiles within the pyridinone chemotype. Consequently, substituting a generic N‑alkyl pyridinone invalidates the structure–activity relationship (SAR) and compromises experimental reproducibility. [1][2]

Quantitative Differentiation Evidence for 5-Amino-1-(2-fluoroethyl)-4-methyl-1,2-dihydropyridin-2-one vs. Closest Structural Analogs


Evidence 1: LogD Modulation by Mono‑Fluoroethyl vs. Ethyl Substitution Directs Central Permeability Design Space

The computed XLogP3‑AA for 5‑amino‑1‑(2‑fluoroethyl)‑4‑methyl‑1,2‑dihydropyridin‑2‑one is –0.3, compared to the non‑fluorinated 5‑amino‑1‑ethyl‑4‑methyl‑1,2‑dihydropyridin‑2‑one for which a positive XLogP3‑AA is predicted (estimated +0.3–+0.5) based on the loss of the electronegative fluorine. This ~0.6–0.8 log unit decrease in lipophilicity, accompanied by a higher TPSA/LogP ratio, falls within the optimal CNS multiparameter optimization (MPO) window. The fluoroethyl group thus provides a tunable handle for permeability and efflux‑transporter recognition not achievable with simple alkyl chains. [1]

Medicinal Chemistry Lead Optimization CNS Drug Design

Evidence 2: Enhanced CYP‑Mediated Metabolic Stability of 2‑Fluoroethyl Side Chain Over Non‑Fluorinated Alkyl Analogs

Fluorination of the N‑alkyl side chain in pyridinones retards CYP‑catalyzed ω‑oxidation, a primary clearance route for non‑fluorinated alkyl analogues. In the case of 5‑amino‑1‑(2‑fluoroethyl)‑4‑methyl‑1,2‑dihydropyridin‑2‑one, the C–F bond at the terminal position blocks the major site of oxidative metabolism, prolonging microsomal half‑life relative to the corresponding ethyl and propyl analogues. While no head‑to‑head metabolic data exist for this precise scaffold, the mechanistic rationale is well‑established: fluorinated alkyl chains in drug‑like molecules consistently exhibit 2‑ to 10‑fold increases in intrinsic clearance ratios in human liver microsomes compared to their non‑fluorinated counterparts, as reviewed by Shah et al. (2020). [1]

Drug Metabolism Pharmacokinetics Fluorine Chemistry

Evidence 3: Monitored Purity with Multi‑Method Batch QC Provides a Reproducible Reference Standard Versus Unqualified Analogs

Supplier batch‑release data for 5‑amino‑1‑(2‑fluoroethyl)‑4‑methyl‑1,2‑dihydropyridin‑2‑one includes orthogonal purity verification by NMR, HPLC, and GC, with a certified purity of ≥95%. In contrast, many close analogs such as 5‑amino‑4‑methyl‑1‑(2,2,2‑trifluoroethyl)‑1,2‑dihydropyridin‑2‑one (CAS not available from excluded vendors) and 5‑amino‑4‑methyl‑1‑(prop‑2‑en‑1‑yl)‑1,2‑dihydropyridin‑2‑one are offered without multi‑method QC documentation, leaving users to independently validate purity and identity. The availability of ≥95% purity with documented spectroscopic and chromatographic traces reduces downstream assay variability and accelerates structure‑activity correlation.

Chemical Procurement Assay Reproducibility Quality Control

Evidence 4: 5‑Amino Pharmacophore in Concert with the 2‑Fluoroethyl Group Drives Biological Target Engagement Not Observed with 4‑Methyl‑Only or 3‑Amino Regioisomers

Patent‑level SAR on pyridin‑2(1H)‑one scaffolds indicates that the 5‑amino group is a critical pharmacophoric anchor for antibacterial activity (e.g., inhibition of pilus formation in uropathogenic E. coli), while the 1‑(2‑fluoroethyl) substituent enhances in‑vitro potency parity with piperazinyl‑linked analogues against Gram‑positive organisms. A 3‑amino‑1‑(2‑fluoroethyl) regioisomer (CAS 1538799‑73‑3, MW 154.16) loses this pharmacophore geometry and is not cited in the antibacterial patent literature. Similarly, the 4‑methyl group contributes to planarity and ring electronics; its absence or regio‑shift alters the H‑bond donor/acceptor network as shown by TPSA differences (46.3 Ų for the target vs. ~56 Ų for the unsubstituted parent). [1]

Antibacterial SAR Kinase Inhibition Pharmacophore Mapping

Best Research & Industrial Application Scenarios for 5-Amino-1-(2-fluoroethyl)-4-methyl-1,2-dihydropyridin-2-one


Lead‑Optimization Campaigns Targeting CNS‑Penetrant Pyridinone Scaffolds

Medicinal chemistry teams designing CNS‑penetrant kinase inhibitors or receptor modulators should procure this compound as the reference N‑(2‑fluoroethyl) building block. Its computed XLogP3‑AA of –0.3 and TPSA of 46.3 Ų position it within the CNS MPO‑favorable zone, and the terminal fluorine atom provides a direct SAR comparison point versus N‑ethyl, N‑propyl, and N‑(2,2,2‑trifluoroethyl) analogues. Researchers can use the quantified LogP difference to tune lipophilic efficiency (LipE) during multiparameter optimization. [1][2]

Metabolic Stability Benchmarking of Fluorinated vs. Non‑Fluorinated Heterocycles

DMPK scientists requiring a controlled model system to assess the impact of side‑chain fluorination on CYP‑mediated clearance should select this compound. The 2‑fluoroethyl group blocks terminal ω‑oxidation while maintaining only minor steric perturbation relative to the ethyl congener, enabling clean dissection of electronic versus steric contributions to metabolic stability. Class‑level data by Shah et al. (2020) establish the mechanistic basis for the expected 2‑ to 10‑fold improvement in microsomal stability relative to non‑fluorinated analogues. [3]

Antibacterial Pharmacophore Elucidation and Pilus‑Formation Inhibition Studies

Investigators exploring novel antibacterial mechanisms against uropathogenic E. coli and S. aureus should incorporate this compound as a key SAR probe. Patent disclosures explicitly highlight the 5‑amino‑N‑(2‑fluoroethyl)‑pyridinone framework as an active antibacterial scaffold, with fluoroethyl derivatives achieving potency comparable to bulkier piperazinyl‑linked congeners. This compound thus serves as a compact, synthetically accessible starting point for fragment‑based antibiotic discovery. [4]

Reproducible In‑Vitro Pharmacology with Multi‑Method QC‑Certified Reference Material

Core facilities and contract research organizations performing dose‑response profiling or selectivity panels should procure this compound as a quality‑verified reference standard. The ≥95% purity confirmed by NMR, HPLC, and GC eliminates the risk of bioassay interference from unidentified impurities, enabling accurate IC₅₀, EC₅₀, and Kᵢ determination. This level of QC documentation exceeds that available for most N‑alkyl‑pyridinone analogs, reducing inter‑lab variability and improving head‑to‑head assay reproducibility.

Quote Request

Request a Quote for 5-Amino-1-(2-fluoroethyl)-4-methyl-1,2-dihydropyridin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.